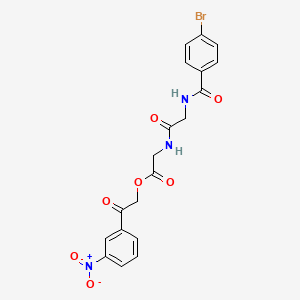![molecular formula C18H19ClN2O3 B4723830 N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4723830.png)
N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
説明
N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, also known as CMEP, is a chemical compound that has gained attention in the scientific community due to its potential use in the treatment of various neurological disorders. The compound was first synthesized in 2003 and has since been the subject of numerous studies investigating its mechanism of action and potential applications.
作用機序
N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide acts as an antagonist at the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of neurological processes, including learning and memory, reward, and addiction. By blocking the effects of mGluR5, this compound can modulate these processes and potentially reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing the release of dopamine in the brain, which is involved in reward and addiction. This compound has also been shown to reduce anxiety-like behaviors in animal models by modulating the activity of the amygdala, a brain region involved in emotional processing.
実験室実験の利点と制限
One advantage of using N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide in lab experiments is its specificity for the mGluR5 receptor, which allows researchers to selectively modulate this receptor without affecting other neurotransmitter systems. However, one limitation of using this compound is its relatively low potency, which requires higher concentrations to achieve the desired effects.
将来の方向性
Future research on N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide could focus on its potential use in the treatment of other neurological disorders, such as schizophrenia and Parkinson's disease. Additionally, further studies could investigate the optimal dosing and administration of this compound to maximize its therapeutic effects. Finally, the development of more potent analogs of this compound could improve its efficacy and potential clinical use.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been studied extensively for its potential use in the treatment of various neurological disorders, including addiction, anxiety, and depression. Studies have shown that this compound can block the effects of drugs of abuse, such as cocaine and methamphetamine, and reduce anxiety-like behaviors in animal models.
特性
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-3-6-14(19)11-16(12)21-18(23)17(22)20-10-9-13-4-7-15(24-2)8-5-13/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMJEWSEFIDMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(2-ethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B4723750.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-[4-(2-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4723755.png)
![1-(diphenylmethyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B4723758.png)

![(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4723776.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4723794.png)
![8,9-dimethoxy-5,5-dimethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B4723806.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[5-(5-isopropyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4723813.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4723817.png)
![6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4723825.png)
![N-(2,5-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4723835.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4723849.png)
